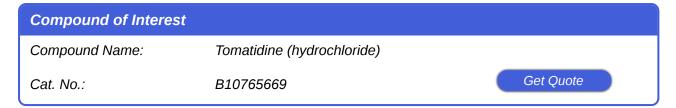


Tomatidine (Hydrochloride) Administration in Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid derived from the hydrolysis of tomatine found in unripe tomatoes, has garnered significant interest in preclinical research for its diverse pharmacological activities.[1] In mouse models, tomatidine has demonstrated potential therapeutic benefits in various conditions, including skeletal muscle atrophy, inflammation, neurodegenerative diseases, and cancer.[2][3][4][5] This document provides detailed application notes and protocols for the administration of **tomatidine** (**hydrochloride**) in mice, summarizing key quantitative data and outlining experimental methodologies based on published studies.

Key Applications and Effects in Mouse Models

Tomatidine administration in mice has been shown to elicit several beneficial effects, primarily related to its anabolic and anti-inflammatory properties.

Skeletal Muscle Growth and Prevention of Atrophy: Tomatidine stimulates the mTORC1 signaling pathway, a key regulator of protein synthesis and muscle growth.[2][6][7] This leads to skeletal muscle hypertrophy, increased strength, and enhanced exercise capacity.[2][4][6] Furthermore, it has been shown to prevent and mitigate muscle atrophy induced by fasting, limb immobilization, and aging.[2][8][9]



- Anti-inflammatory Effects: Tomatidine exhibits potent anti-inflammatory properties by suppressing the NF-kB and MAPK signaling pathways.[3][10][11] In mouse models of acute lung injury and asthma, tomatidine administration reduced inflammatory cell infiltration, decreased the expression of pro-inflammatory cytokines, and attenuated tissue damage.[3] [12]
- Neuroprotection: Studies suggest that tomatidine may have neuroprotective effects. It has been shown to protect against ischemic neuronal injury by improving lysosomal function.[13]
 [14] Additionally, it has shown antidepressant-like effects in mouse models of depression, also linked to the activation of mTORC1 signaling in the brain.[15][16][17]
- Anti-Cancer Activity: In a syngeneic mouse model of human gastric cancer, dietary supplementation with tomatidine inhibited tumor growth.[5][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on tomatidine administration in mouse models.

Table 1: Effects of Tomatidine on Skeletal Muscle in Mice



Parameter	Mouse Model	Tomatidine Dose & Administrat ion	Duration	Key Findings	Reference
Muscle Mass	Fasted C57BL/6	25 mg/kg, IP, every 12h	24 hours	Increased TA, gastrocnemiu s, soleus, and quadriceps muscle mass.	[2]
Muscle Fiber Diameter	Fasted C57BL/6	25 mg/kg, IP, every 12h	24 hours	Decreased fasting- induced skeletal muscle fiber atrophy.	[2]
Muscle Mass	Limb Immobilizatio n	25 mg/kg, IP, every 12h	8 days	Reduced the loss of tibialis anterior (TA) muscle mass in the immobilized limb.	[2]
Muscle Mass	Healthy C57BL/6	0.05% (w/w) in chow	5 weeks	Increased TA, gastrocnemiu s, and quadriceps muscle mass.	[2]
Grip Strength	Healthy C57BL/6	0.05% (w/w) in chow	5 weeks	Increased forelimb grip strength.	[2]
Exercise Capacity	Healthy C57BL/6	0.05% (w/w) in chow	5 weeks	Increased exercise capacity on a	[2]



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motorized treadmill.

Table 2: Anti-inflammatory Effects of Tomatidine in Mice



Parameter	Mouse Model	Tomatidine Dose & Administrat ion	Duration	Key Findings	Reference
Inflammatory Cytokines in BALF	LPS-induced Acute Lung Injury	5 and 10 mg/kg, IP, daily	7 days	Reduced expressions of inflammatory cytokines in bronchoalveo lar lavage fluid (BALF).	[3]
Neutrophil Infiltration	LPS-induced Acute Lung Injury	5 and 10 mg/kg, IP, daily	7 days	Attenuated neutrophil infiltration in the BALF and lung tissue.	[3]
Oxidative Stress Markers	LPS-induced Acute Lung Injury	10 mg/kg, IP, daily	7 days	Increased superoxide dismutase activity and glutathione levels; decreased myeloperoxid ase expression.	[3]
Airway Hyperrespon siveness	Ovalbumin- induced Asthma	Not specified	Not specified	Reduced airway hyperrespons iveness.	[12]



the lungs.	Eosinophil Infiltration	Ovalbumin- induced Asthma	Not specified	Not specified	Decreased eosinophil infiltration in the lungs.	[12]
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Table 3: Effects of Tomatidine on Tumor Growth in Mice

Parameter	Mouse Model	Tomatidine Dose & Administrat ion	Duration	Key Findings	Reference
Tumor Weight	85As2 Syngeneic Gastric Cancer	0.05% in diet	3 weeks	Reduced tumor weight by 56.1%.	[5]

Experimental Protocols

Protocol 1: Induction of Skeletal Muscle Atrophy (Fasting Model) and Tomatidine Administration

Objective: To assess the effect of tomatidine on skeletal muscle atrophy induced by fasting.

Materials:

- Male C57BL/6 mice (age- and weight-matched)
- Tomatidine (hydrochloride)
- Vehicle (e.g., corn oil)
- · Standard laboratory chow and water
- Animal balance
- Gavage needles (if oral administration) or syringes and needles for IP injection

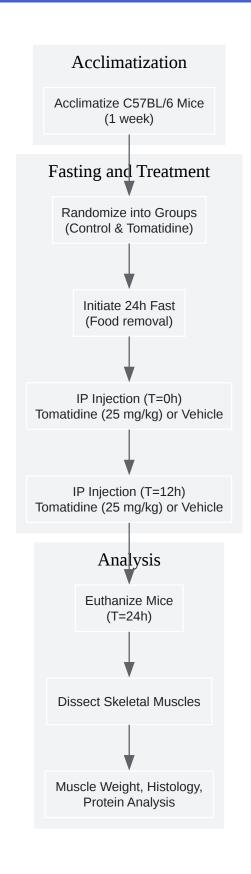


Procedure:

- Acclimatize mice to the housing conditions for at least one week.
- Randomly assign mice to control and treatment groups.
- For the fasting period, remove food but not water for 24 hours.
- Tomatidine Administration (Intraperitoneal):
 - Prepare a suspension of tomatidine in corn oil (e.g., 2.5 mg/ml).
 - Vortex the suspension thoroughly immediately before each injection.
 - Administer tomatidine (e.g., 25 mg/kg body weight) or vehicle via intraperitoneal (IP)
 injection at the beginning of the fast and 12 hours later.[2]
- At the end of the 24-hour fasting period, euthanize the mice.
- Dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus, quadriceps) for analysis (e.g., muscle weight, histology, protein analysis).

Workflow Diagram:





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Caption: Workflow for Fasting-Induced Muscle Atrophy Model.



Protocol 2: Induction of Acute Lung Injury (LPS Model) and Tomatidine Administration

Objective: To evaluate the anti-inflammatory effects of tomatidine in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

- Male mice (e.g., BALB/c)
- Tomatidine (hydrochloride)
- Lipopolysaccharide (LPS) from E. coli
- Vehicle (e.g., DMSO and sterile saline)
- Syringes and needles for IP injection
- Intratracheal instillation device

Procedure:

- · Acclimatize mice for at least one week.
- Randomly assign mice to four groups: Normal Control, LPS + Vehicle, LPS + Tomatidine (5 mg/kg), and LPS + Tomatidine (10 mg/kg).
- Tomatidine Pre-treatment:
 - Administer tomatidine or vehicle via IP injection daily for 7 consecutive days.[3]
- · LPS-induced Lung Injury:
 - On day 8, induce lung injury by intratracheal instillation of LPS (e.g., 50 μg in 50 μl of sterile saline). The Normal Control group receives sterile saline.
- Four hours after LPS instillation, euthanize the mice.



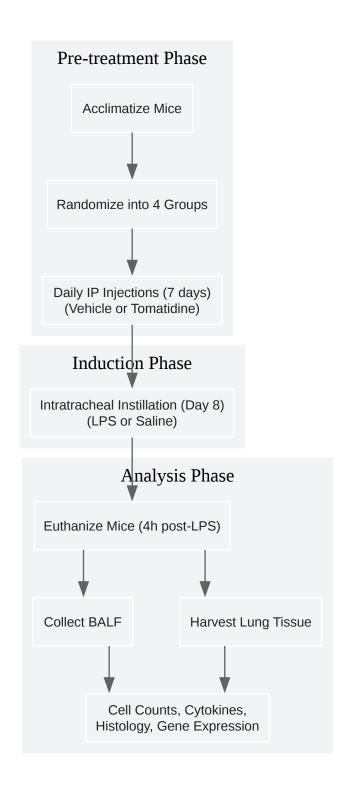
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- Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
- Harvest lung tissue for histological examination, and analysis of oxidative stress markers and inflammatory gene expression.[3]

Workflow Diagram:





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Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Protocol 3: General Oral Gavage Administration in Mice



Objective: To provide a standard procedure for oral administration of tomatidine.

Materials:

- Tomatidine (hydrochloride)
- Appropriate vehicle (e.g., corn oil, water with a suspending agent)
- Animal balance
- Flexible plastic or metal gavage needles (20-22 gauge for most adult mice)
- Syringes (1 ml)

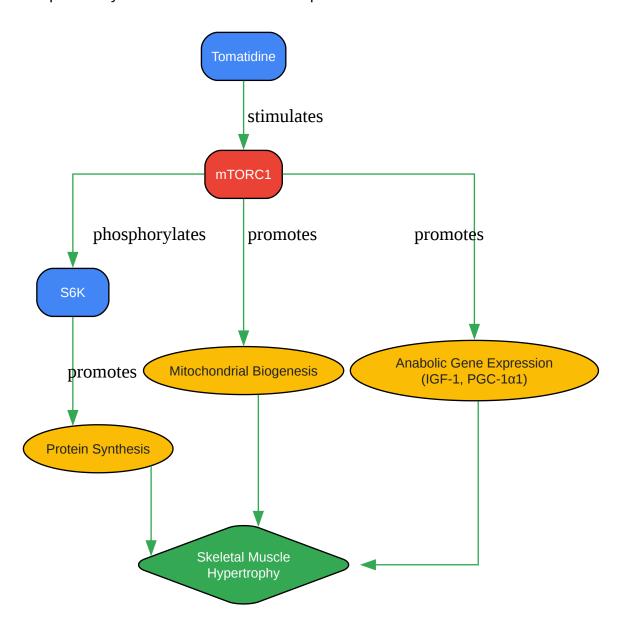
Procedure:

- Weigh the mouse to accurately calculate the dosing volume. The recommended maximum volume is 10 ml/kg body weight.[19][20]
- Prepare the tomatidine suspension at the desired concentration. Ensure it is well-mixed.
- Gently restrain the mouse by scruffing the neck to immobilize the head and extend the neck.
- Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.[21]
- Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
- If resistance is met, do not force the needle. Withdraw and reinsert.
- Once the needle is in the esophagus, advance it to the pre-measured mark.
- Slowly administer the tomatidine suspension.
- Gently remove the gavage needle.
- Monitor the mouse for any signs of distress after the procedure.



Signaling Pathway Diagrams Tomatidine's Anabolic Effects via mTORC1 Signaling

Tomatidine promotes muscle growth by activating the mTORC1 pathway, which in turn stimulates protein synthesis and other anabolic processes.



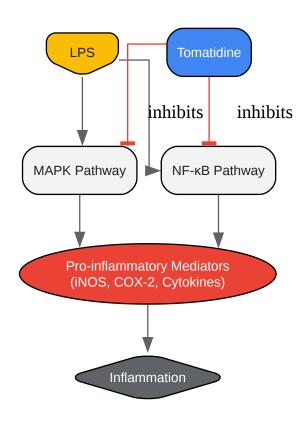
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Caption: Tomatidine stimulates muscle growth via mTORC1 signaling.



Tomatidine's Anti-inflammatory Effects via NF-kB and MAPK Inhibition

Tomatidine mitigates inflammation by inhibiting the activation of the NF-kB and MAPK signaling pathways, leading to reduced production of pro-inflammatory mediators.



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Caption: Tomatidine inhibits inflammation via NF-kB and MAPK pathways.

Conclusion

Tomatidine (hydrochloride) is a versatile natural compound with significant therapeutic potential demonstrated in various mouse models. The provided protocols and data serve as a comprehensive resource for researchers and professionals in drug development to design and execute studies investigating the pharmacological effects of tomatidine. Careful consideration of the appropriate mouse model, dosage, and administration route is crucial for obtaining reliable and reproducible results. Further research is warranted to translate these promising preclinical findings into clinical applications.



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